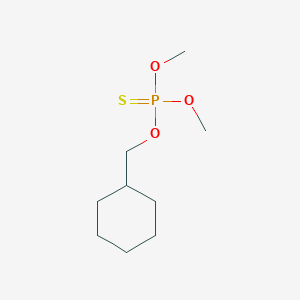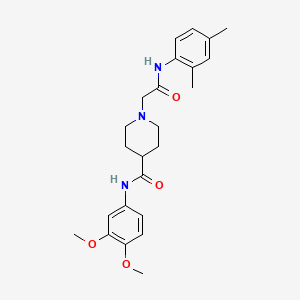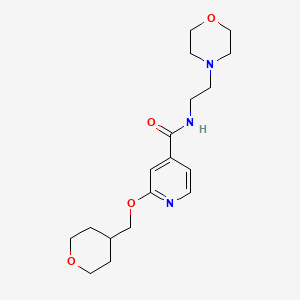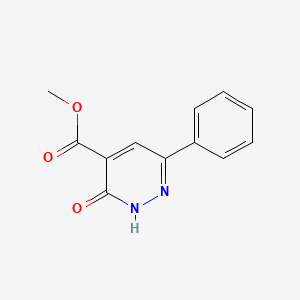
N-cyclopentyl-2-cyclopropylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds containing cyclopentyl and cyclopropyl groups can involve various methods. For instance, the synthesis of piperazine derivatives, which could potentially include N-cyclopentyl-2-cyclopropylacetamide, involves cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Scientific Research Applications
Inhibition of Suppressor T Lymphocytes
Research has explored the potential of compounds like N-cyclopentyl-2-cyclopropylacetamide in the context of immunotherapy. For example, cyclophosphamide has been studied for its ability to inhibit suppressor T lymphocyte function, an approach that could be relevant for similar compounds in enhancing the immune response against tumors (Sahasrabudhe et al., 1987).
Antioxidant and Anti-inflammatory Effects
Compounds like N-acetylcysteine (NAC) have been used for their antioxidant properties, which may be relevant for researching the effects of this compound on oxidative stress. NAC, for instance, shows protective effects against oxidative stress caused by pesticides (Dhouib et al., 2016).
Histamine Receptor Antagonism
The investigation into histamine receptor antagonists has shown the utility of structurally diverse drugs in acting as potent inhibitors. This research avenue might offer insights into how this compound could interact with similar pathways to produce therapeutic effects (Kanof & Greengard, 1978).
Modulation of Cytochrome P450 Enzymes
The role of cytochrome P450 enzymes in drug metabolism, such as the modulation by 2-allylisopropylacetamide, highlights a potential area of application for this compound in influencing drug metabolism and detoxification processes (Dwarki et al., 1987).
Bioactive Conformation Studies
Research into the bioactive conformations of histamine H3 receptor antagonists through cyclopropylic strain-based conformational restriction strategies could inform the design and synthesis of this compound derivatives for targeted therapeutic applications (Watanabe et al., 2010).
Future Directions
The future directions for the study of “N-cyclopentyl-2-cyclopropylacetamide” could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, its potential applications in various fields, such as synthetic and pharmaceutical chemistry, and chemical biology, could be explored .
properties
IUPAC Name |
N-cyclopentyl-2-cyclopropylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO/c12-10(7-8-5-6-8)11-9-3-1-2-4-9/h8-9H,1-7H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUMXOYQYPICHOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,3s,5S)-rel-6,6-difluorobicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B2537347.png)
![N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]furan-2-carboxamide](/img/structure/B2537348.png)
![1-(4-chlorobenzyl)-3'-(3-fluoro-4-methylphenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B2537349.png)
![2-Methyl-5-[(E)-2-nitroethenyl]pyridine](/img/structure/B2537353.png)
![N-[2-(4-chlorophenyl)sulfonylethyl]cyclohexanamine](/img/structure/B2537354.png)

![2-((6-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-phenylethanone](/img/structure/B2537357.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2537358.png)


![(3Z)-3-{[(4-chlorophenyl)methoxy]imino}-1-phenyl-2,3-dihydro-1H-indol-2-one](/img/structure/B2537362.png)


![1-[(1S,2S)-2-(hydroxymethyl)-2,3-dihydro-1H-benzo[f]chromen-1-yl]-3-(4-nitrophenyl)thiourea](/img/structure/B2537368.png)